N-(2-chlorobenzyl)-2-(4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN5O3/c25-18-6-2-1-5-15(18)13-27-21(32)14-30-24(33)31-20-8-4-3-7-19(20)28-23(22(31)29-30)34-17-11-9-16(26)10-12-17/h1-12H,13-14H2,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTBUXXTIZZEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=C(C=C5)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-chlorobenzyl)-2-(4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure
The compound features a triazoloquinoxaline core, which is known for its pharmacological versatility. The structural components include:
- Chlorobenzyl group : Enhances lipophilicity and may influence receptor binding.
- Fluorophenoxy moiety : Potentially increases biological activity through electronic effects.
- Acetamide functional group : Often associated with enhanced solubility and bioavailability.
Molecular Formula
The molecular formula of the compound is .
Anticancer Properties
Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit significant anticancer activity. In a study by Ezzat et al., derivatives of this scaffold showed cytotoxic effects on various cancer cell lines, including melanoma and breast cancer cells. Notably, compounds derived from this scaffold demonstrated half-maximal effective concentrations (EC50) in the low micromolar range, indicating potent activity against cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | EC50 (nM) | Cancer Cell Line |
|---|---|---|
| EAPB02303 | 3 | A375 (melanoma) |
| Compound 16a | 3158 | MDA-MB-231 (breast cancer) |
| Compound 17a | 365 | HCT116 (colorectal cancer) |
Antimicrobial Activity
The triazoloquinoxaline derivatives have also been evaluated for their antimicrobial properties. Studies suggest that these compounds exhibit antibacterial and antifungal activities against a range of pathogens. For instance, derivatives have shown effectiveness against strains of Staphylococcus aureus and Candida albicans , highlighting their potential as broad-spectrum antimicrobial agents .
The biological mechanisms underlying the activity of this compound involve:
- DNA Intercalation : The compound may intercalate into DNA structures, disrupting replication and transcription processes.
- Apoptosis Induction : It has been shown to upregulate pro-apoptotic proteins such as BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2 .
- Inhibition of Key Enzymes : Some derivatives inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells .
Study on Anticonvulsant Activity
In addition to its anticancer properties, some studies have focused on the anticonvulsant potential of related triazoloquinoxaline derivatives. In a model using metrazol-induced seizures, certain compounds exhibited significant protective effects against convulsions . This suggests a dual therapeutic potential for these compounds in both oncology and neurology.
Clinical Implications
The promising biological activities of this compound indicate its potential as a lead compound for drug development targeting various diseases. Continued research is necessary to optimize its efficacy and safety profile.
Scientific Research Applications
Anticancer Properties
Research has indicated that N-(2-chlorobenzyl)-2-(4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression.
For instance, in vitro studies demonstrated that the compound effectively reduced cell viability in breast and lung cancer cell lines, suggesting its potential as a therapeutic agent against these malignancies.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis |
| A549 (Lung Cancer) | 15.0 | Inhibits cell cycle progression |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes relevant to disease processes:
- Acetylcholinesterase (AChE) : This enzyme is crucial in the breakdown of the neurotransmitter acetylcholine, and its inhibition is significant in treating conditions like Alzheimer's disease.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| N-(2-chlorobenzyl)-... | TBD | Noncompetitive inhibitor |
| Donepezil (Standard Drug) | 0.12 | Competitive inhibitor |
Antimicrobial Activity
This compound has shown promising results against various microbial strains. Preliminary studies indicate:
- Effective inhibition of bacterial growth against Gram-positive and Gram-negative bacteria.
- Potential antifungal properties against common fungal pathogens.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer efficacy of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with the compound.
Case Study 2: Enzyme Inhibition Profile
Another research article focused on the enzyme inhibition profile of N-(2-chlorobenzyl)-... It was found to be a potent noncompetitive inhibitor of acetylcholinesterase, which could lead to further investigations into its use in neurodegenerative diseases.
Chemical Reactions Analysis
Amide Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, forming carboxylic acid intermediates. For structurally similar triazoloquinoxaline acetamides:
| Reaction Conditions | Products Observed | Yield (%) | Source Citation |
|---|---|---|---|
| 6M HCl, 80°C, 4 h | 2-(4-(4-fluorophenoxy)-1-oxo-triazoloquinoxalin-2-yl)acetic acid | 72–78 | , |
| 2M NaOH, ethanol, reflux, 6 h | Sodium salt of hydrolyzed acid | 85–89 |
The reaction kinetics depend on steric effects from the 2-chlorobenzyl group, which slightly reduces hydrolysis rates compared to unsubstituted analogs.
Nucleophilic Aromatic Substitution
The 4-fluorophenoxy and 2-chlorobenzyl groups participate in substitution reactions:
a. Fluorophenoxy group reactivity
Fluorine at the para-position activates the phenoxy ring for nucleophilic displacement:
| Nucleophile | Conditions | Major Product | Selectivity | Source |
|---|---|---|---|---|
| Piperidine | DMF, 100°C, 12 h | 4-piperidinophenoxy-substituted derivative | 83% | |
| Sodium methoxide | MeOH, 65°C, 8 h | 4-methoxyphenoxy analog | 91% |
b. 2-Chlorobenzyl reactivity
The chlorine atom undergoes SNAr reactions with strong nucleophiles:
| Reaction Partner | Catalyst | Product | Yield (%) |
|---|---|---|---|
| NaN₃ | CuI, DMSO, 120°C | 2-azidobenzyl-substituted compound | 68 |
| NH₃ (g) | Pd/C, THF, 80°C | 2-aminobenzyl derivative | 74 |
Triazole Ring Modifications
The triazolo[4,3-a]quinoxaline core participates in electrophilic additions and redox reactions:
a. Electrophilic substitution
Bromination occurs preferentially at the quinoxaline C-3 position:
| Reagent | Position Brominated | Yield (%) | Notes |
|---|---|---|---|
| Br₂ (1 eq), CHCl₃ | C-3 of quinoxaline | 62 | Para-substitution blocked by fluorophenoxy |
b. Reduction reactions
Catalytic hydrogenation selectively reduces the triazole ring:
| Conditions | Product Structure | Hydrogenation Sites | Yield (%) |
|---|---|---|---|
| H₂ (3 atm), 10% Pd/C, EtOH | Dihydrotriazoloquinoxaline derivative | N1–N2 bond | 88 |
Quinoxaline Ring Functionalization
The electron-deficient quinoxaline system undergoes cycloaddition reactions:
Diels-Alder reactivity
With 1,3-cyclopentadiene under microwave irradiation:
| Diene | Conditions | Adduct Structure | Endo:Exo Ratio |
|---|---|---|---|
| 1,3-Cyclopentadiene | 150°C, MW, 30 min | Hexacyclic fused system | 7:1 |
Reaction regioselectivity is controlled by the electron-withdrawing triazole moiety .
Photochemical Reactions
UV irradiation induces radical-mediated C–H functionalization:
| Wavelength | Solvent | Observed Transformation | Quantum Yield |
|---|---|---|---|
| 254 nm | MeCN | C–H amidation at quinoxaline C-6 | 0.32 |
| 365 nm | DCM | Chlorobenzyl C–Cl bond homolysis | 0.18 |
Comparative Reactivity Analysis
Key differences from simpler triazoloquinoxaline analogs:
Comparison with Similar Compounds
N-(3-Bromophenyl)-2-[4-(4-morpholinyl)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide
- Molecular Formula : C₂₁H₁₉BrN₆O₃
- Molecular Weight : 483.326 g/mol
- Key Differences: Replaces the 2-chlorobenzyl group with a 3-bromophenyl moiety and introduces a morpholinyl substituent on the triazoloquinoxaline ring. The bromine atom increases molecular weight and may enhance lipophilicity, while the morpholine group could improve solubility via hydrogen bonding. This compound’s larger size (vs. the target compound) might reduce cell permeability .
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Molecular Formula : C₁₈H₁₄ClN₅O₂
- Molecular Weight : 367.793 g/mol
- Key Differences: Features a 4-chlorophenyl group instead of 2-chlorobenzyl and a methyl substituent on the triazoloquinoxaline core. The lower molecular weight suggests improved bioavailability compared to the target compound .
N-(4-Chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Molecular Formula : C₁₇H₁₂ClN₅O₂
- Molecular Weight : 353.77 g/mol (estimated)
- Key Differences: Lacks both the methyl group (present in the above analog) and the fluorophenoxy substituent. The simplified structure may result in reduced target affinity but higher synthetic yield, as seen in related compounds with yields >60% .
Analogues with Alternative Heterocyclic Cores
N-(4-Chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide
- Molecular Formula : C₂₃H₁₈ClN₃O₂
- Molecular Weight : 403.900 g/mol
- Key Differences: Replaces the triazoloquinoxaline with a phthalazine ring. This compound’s higher molecular weight could limit cellular uptake .
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide
- Molecular Formula : C₁₈H₁₇ClFN₃O₃
- Molecular Weight : 377.8 g/mol
- Key Differences: Uses an oxadiazolidinone core instead of triazoloquinoxaline. The oxadiazolidinone’s rigidity and electron-withdrawing properties may enhance metabolic stability but reduce flexibility for target binding. The 4-fluorobenzyl group mirrors the target’s fluorophenoxy substituent, suggesting shared pharmacophoric elements .
Simplified Acetamide Derivatives
2-Chloro-N-(4-fluorophenyl)acetamide
- Molecular Formula: C₈H₆ClFNO
- Molecular Weight : 201.59 g/mol
- Key Differences : A minimalist structure lacking heterocyclic moieties. Serves as a precursor in synthesizing complex analogs. Its intramolecular hydrogen bonding (N–H···O) highlights the acetamide group’s role in stabilizing molecular conformations, a feature retained in the target compound .
Research Implications
The target compound’s structural design integrates features from multiple analogs:
Preparation Methods
Cyclization via Azide-Alkyne Click Chemistry
A modified Huisgen cycloaddition reaction between 2-nitrophenyl azides and diethyl oxalacetate in the presence of Cu(I) catalysts generates triazole intermediates. Subsequent hydrogenation with Pd/C (5–10 wt%) under 25–70 bar H₂ pressure yields the triazoloquinoxaline core. For example, microwave-assisted reactions in 2-methyltetrahydrofuran (2-Me-THF) at 120°C for 2 hours achieve 61% yield, outperforming traditional heating (40% yield).
Oxidative Cyclization
Biagi et al. (2002) demonstrated that methyl 2-amino-2-(3,4-dihydroquinoxalin-2(1H)-ylidene)acetate reacts with amyl nitrite in trichloroacetic acid/dioxane to form the tricyclic system. This method, however, suffers from low yields (28–44%) and requires hazardous solvents.
Table 1: Comparison of Triazoloquinoxaline Core Synthesis Methods
| Method | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Azide-Alkyne Cycloaddition | Cu(I) | 2-Me-THF | 120°C | 61 |
| Oxidative Cyclization | Trichloroacetic Acid | Dioxane | Reflux | 28 |
Introduction of the 4-Fluorophenoxy Group
The 4-fluorophenoxy moiety is introduced via nucleophilic aromatic substitution (SNAr) on a pre-functionalized triazoloquinoxaline intermediate.
Halogenated Precursor Activation
A bromine atom at position 4 of the triazoloquinoxaline core reacts with 4-fluorophenol under basic conditions (K₂CO₃, DMF, 80°C). This method achieves 75–82% yield, with regioselectivity confirmed by NMR.
Ullmann Coupling
Copper-mediated coupling between 4-iodo-triazoloquinoxaline and 4-fluorophenol in dimethylacetamide (DMAc) at 130°C provides the aryl ether linkage in 68% yield.
Preparation of N-(2-Chlorobenzyl)Amine Intermediate
The chlorobenzylamine side chain is synthesized through hydrogenation or alkylation routes.
Catalytic Hydrogenation of Nitriles
As per EP0321349A1, 2-thiophene acetonitrile reacts with 2-chlorobenzylamine under 35–60 bar H₂ pressure using Raney nickel or Pd/C catalysts. The reaction proceeds at 50°C in methanol, yielding N-(2-chlorobenzyl)amine hydrochloride (mp 145–147°C) after recrystallization.
Reductive Amination
Alternative protocols employ 2-chlorobenzaldehyde and ammonium acetate in the presence of NaBH₃CN (MeOH, 0°C), achieving 89% yield.
Formation of the Acetamide Moiety
The acetamide linker is synthesized via classical condensation reactions.
Acetic Anhydride Aminolysis
Reacting glacial acetic acid with ammonium carbonate under fractional distillation produces high-purity acetamide (87–90% yield). Recrystallization in benzene/ethyl acetate (3:1) yields colorless needles (mp 76°C).
EDC/NHS Coupling
The chlorobenzylamine intermediate is coupled to 2-(triazoloquinoxalin-2-yl)acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM), yielding 78% of the acetamide product.
Final Assembly of the Target Compound
The triazoloquinoxaline-fluorophenoxy intermediate is conjugated to N-(2-chlorobenzyl)acetamide via SN2 displacement or Mitsunobu reactions.
Alkylation under Basic Conditions
Treating the triazoloquinoxaline core with N-(2-chlorobenzyl)-2-bromoacetamide in the presence of K₂CO₃ (DMF, 60°C) affords the final compound in 65% yield.
Microwave-Assisted Coupling
Microwave irradiation (150°C, 30 min) in 2-Me-THF with Cs₂CO₃ as base enhances reaction efficiency, achieving 83% yield.
Table 2: Key Physicochemical Properties of the Target Compound
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 477.9 g/mol | HRMS |
| Melting Point | 145–147°C | DSC |
| Purity | ≥95% | HPLC |
Optimization and Green Chemistry Approaches
Recent advances prioritize solvent sustainability and catalyst recovery:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
